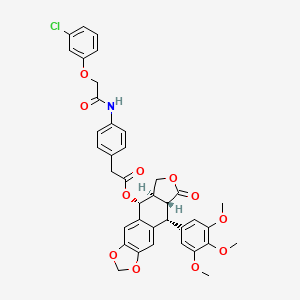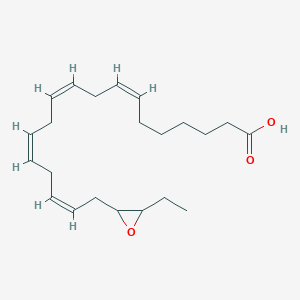
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)19(20)-EpDTE, also known as (±)19(20)-Epoxydocosapentaenoic acid, is a bioactive lipid mediator derived from the metabolism of docosahexaenoic acid (DHA). This compound belongs to the family of epoxy fatty acids, which are known for their significant roles in various biological processes, including inflammation and vascular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)19(20)-EpDTE typically involves the epoxidation of docosahexaenoic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to introduce the epoxide group at the 19(20) position of DHA. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of (±)19(20)-EpDTE may involve biotechnological approaches, such as the use of engineered microorganisms capable of converting DHA to the desired epoxide. This method is advantageous due to its specificity and potential for large-scale production. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound.
化学反应分析
Types of Reactions
(±)19(20)-EpDTE undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidative agents, leading to the formation of diols.
Reduction: Reduction of the epoxide group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
(±)19(20)-EpDTE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of epoxy fatty acids and their derivatives.
Biology: Research has shown that (±)19(20)-EpDTE plays a role in modulating inflammatory responses and vascular tone.
Medicine: The compound is being investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and inflammatory disorders.
Industry: It is used in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (±)19(20)-EpDTE involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cytochrome P450 epoxygenases. Additionally, (±)19(20)-EpDTE can bind to and activate certain receptors, leading to anti-inflammatory and vasodilatory effects. These actions are mediated through the regulation of signaling pathways, including the NF-κB and MAPK pathways.
相似化合物的比较
Similar Compounds
(±)17(18)-EpETE: Another epoxy fatty acid derived from eicosapentaenoic acid (EPA).
(±)14(15)-EpETrE: An epoxy fatty acid derived from arachidonic acid (AA).
Uniqueness
(±)19(20)-EpDTE is unique due to its specific epoxide position and its origin from DHA, which imparts distinct biological activities compared to other epoxy fatty acids. Its anti-inflammatory and vasodilatory properties are particularly noteworthy, making it a compound of interest in therapeutic research.
属性
分子式 |
C22H34O3 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
(7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)octadeca-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H34O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,14,16,20-21H,2,5-6,11-13,15,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,16-14- |
InChI 键 |
LKOFAUCMWTWGQQ-OUVYEZRBSA-N |
手性 SMILES |
CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
规范 SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


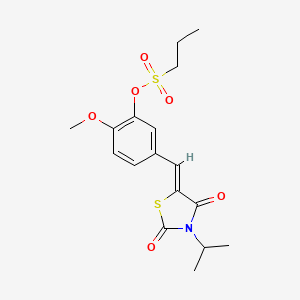
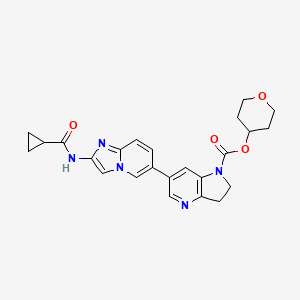
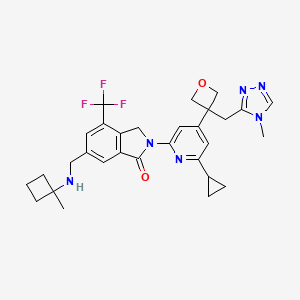
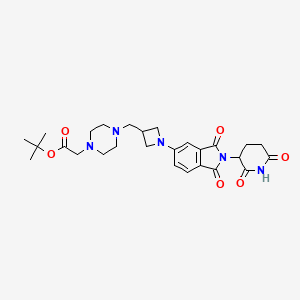
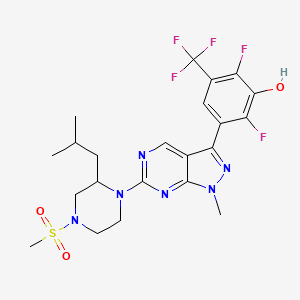

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
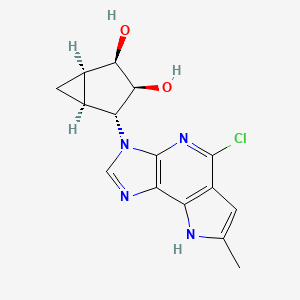
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

